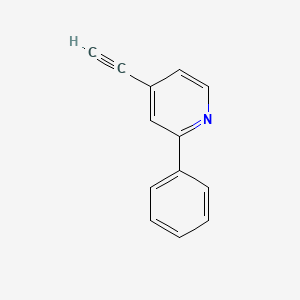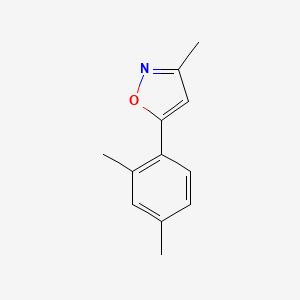
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride is a chiral primary amine with a fluorine atom and a nitrile group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride typically involves the asymmetric reduction of the corresponding ketone or imine precursor. One common method is the catalytic asymmetric hydrogenation of 5-(1-iminoethyl)-2-fluorobenzonitrile using chiral catalysts. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the preparation of the imine precursor, followed by its reduction using chiral catalysts. The final product is then purified through crystallization or chromatography to obtain the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to primary amines using hydrogenation or other reducing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in drug development and biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(1-Aminoethyl)-6-fluoroquinolin-2(1H)-one hydrochloride
- (S)-4-(1-Aminoethyl)benzonitrile hydrochloride
- (S)-2-(1-Aminoethyl)aniline hydrochloride
Uniqueness
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride stands out due to its specific substitution pattern on the benzene ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring high selectivity and stability.
Propiedades
Fórmula molecular |
C9H10ClFN2 |
|---|---|
Peso molecular |
200.64 g/mol |
Nombre IUPAC |
5-[(1S)-1-aminoethyl]-2-fluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H9FN2.ClH/c1-6(12)7-2-3-9(10)8(4-7)5-11;/h2-4,6H,12H2,1H3;1H/t6-;/m0./s1 |
Clave InChI |
JYKDUVUHGVVXNK-RGMNGODLSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C=C1)F)C#N)N.Cl |
SMILES canónico |
CC(C1=CC(=C(C=C1)F)C#N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)


![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)


![5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one](/img/structure/B13660971.png)
![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)

![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)


